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Compound of Interest

Compound Name: Nerispirdine

Cat. No.: B049177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nerispirdine's mechanism of action,

supported by available preclinical and clinical data. It aims to offer an objective evaluation of

Nerispirdine's performance and compares it with a relevant alternative, Dalfampridine, to aid

in research and drug development efforts.

Executive Summary
Nerispirdine (formerly HP184) is a 4-aminopyridine analogue that has been investigated for its

potential therapeutic effects in neurological disorders, particularly multiple sclerosis (MS). Its

mechanism of action involves the blockade of voltage-gated potassium (Kv) channels,

specifically Kv1.1 and Kv1.2, as well as voltage-dependent sodium (Na+) channels. This dual

mechanism is hypothesized to enhance neuronal conduction and offers a potential advantage

over other potassium channel blockers by mitigating proconvulsant activity.

This guide summarizes the available quantitative data from preclinical and clinical studies of

Nerispirdine and provides a comparative analysis with Dalfampridine (4-aminopyridine), an

approved medication for improving walking in patients with MS. While data on Nerispirdine's

effect on walking ability from its Phase 2 trial (NCT00811902) are not publicly available, this

guide presents the existing evidence on its electrophysiological effects and compares its

preclinical profile with that of Dalfampridine.
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Mechanism of Action and Signaling Pathway
Nerispirdine's primary mechanism of action is the blockade of specific ion channels involved in

neuronal action potential propagation. By inhibiting Kv1.1 and Kv1.2 channels, Nerispirdine is

thought to prolong the repolarization phase of the action potential, leading to increased

neurotransmitter release at the synapse. Additionally, its inhibition of voltage-dependent sodium

channels may contribute to its neurological effects and differentiate it from other 4-

aminopyridine compounds.
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Caption: Proposed mechanism of action of Nerispirdine at the presynaptic terminal.

Preclinical Data: Ion Channel Inhibition
In vitro electrophysiological studies have quantified Nerispirdine's inhibitory effects on key ion

channels. These data provide a foundational understanding of its potency and selectivity.
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Compound Target Ion Channel IC50 (μM) Reference

Nerispirdine Kv1.1 3.6 [1]

Kv1.2 3.7 [1]

Voltage-dependent

Na+ channels
11.9 [1]

4-Aminopyridine

(Dalfampridine)
Kv1.1 / Kv1.2

~180-185 (approx. 50-

fold less potent than

Nerispirdine)

[1]

Voltage-dependent

Na+ channels
No significant effect [1]

Clinical Data: Cross-Study Comparison
Two Phase 2 clinical trials have been conducted to evaluate the efficacy and safety of

Nerispirdine in patients with multiple sclerosis.

Study on Visual Function (NCT00772525)
This study assessed the effect of single oral doses of Nerispirdine on visual function in MS

patients with a history of optic neuritis. The primary endpoint was the change in Visual Evoked

Potential (VEP) P100 latency, a measure of nerve conduction velocity in the visual pathway.

Treatment Group
Change in VEP
P100 Latency (ms)

Change in VEP
P100 Amplitude
(µV) vs. Placebo
(95% CI)

Reference

Placebo +0.6 - [2]

Nerispirdine 50 mg +0.7 0.05 to 1.22 [2]

Nerispirdine 400 mg +0.3 -0.13 to 1.03 [2]

Note: A negative change in latency indicates improvement. The results for latency change were

not statistically significant.[2]
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Study on Walking Ability (NCT00811902)
The primary objective of this study was to assess the activity of Nerispirdine in improving the

ability to walk in patients with MS.[3] The results of this study, particularly the quantitative data

on walking speed improvement, have not been made publicly available in peer-reviewed

literature. This data gap prevents a direct quantitative comparison with Dalfampridine for this

key clinical endpoint.

Comparative Efficacy of Dalfampridine
Dalfampridine is an approved treatment for improving walking in patients with MS. Numerous

studies have demonstrated its efficacy.

Efficacy Endpoint
Dalfampridine Clinical Trial
Results

Reference

Responder Rate (% of patients

with clinically meaningful

improvement in walking speed)

~35-43% [4]

Average Improvement in

Walking Speed in Responders
~25% [4]

Experimental Protocols
Preclinical: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of Nerispirdine on cloned human

Kv1.1 and Kv1.2 channels and voltage-dependent Na+ channels.

Methodology (based on Smith et al., 2009):[1]

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2

channels, and human SH-SY5Y neuroblastoma cells endogenously expressing voltage-

dependent Na+ channels were used.

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room

temperature.
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Solutions:

External solution (for K+ currents): Contained (in mM): 140 Choline-Cl, 2.8 KCl, 2 MgCl2,

1 CaCl2, 10 HEPES, and 10 Glucose (pH 7.4).

Internal solution (for K+ currents): Contained (in mM): 130 K-aspartate, 10 EGTA, 5

HEPES, 2 MgCl2, and 2 ATP (pH 7.2).

External solution (for Na+ currents): Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 5 Glucose (pH 7.4).

Internal solution (for Na+ currents): Contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10

HEPES (pH 7.3).

Data Acquisition and Analysis: Currents were recorded using an amplifier and appropriate

software. For Kv channels, currents were elicited by depolarizing voltage steps. For Na+

channels, currents were evoked from a holding potential of -70 mV. The concentration-

response curves were fitted with a Hill equation to determine the IC50 values.
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Whole-Cell Patch-Clamp Workflow
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Caption: Workflow for whole-cell patch-clamp experiments.

Clinical: Visual Evoked Potentials (VEP)
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Objective: To evaluate the effect of Nerispirdine on the latency and amplitude of VEP P100 in

patients with MS.

Methodology (based on NCT00772525 study design):[2][5]

Patient Population: Patients with a clinically definite diagnosis of MS and a history of optic

neuritis.

Study Design: A double-blind, placebo-controlled, randomized crossover study with three

treatment periods (Nerispirdine 50 mg, Nerispirdine 400 mg, and placebo) separated by a

one-week washout period.

VEP Recording:

Stimulus: Pattern-reversal checkerboard stimulus.

Electrodes: Recording electrodes placed on the scalp over the visual cortex (e.g., at Oz)

with reference and ground electrodes at other standard locations (e.g., Fz and Cz).

Procedure: Patients fixate on the center of the screen while the checkerboard pattern

reverses at a specific frequency. The electrical signals from the visual cortex are amplified

and averaged over multiple trials to obtain the VEP waveform.

Data Analysis: The latency (time from stimulus to the peak of the P100 wave) and amplitude

(voltage difference from the preceding N75 trough to the P100 peak) are measured and

compared between treatment groups.

Visual Evoked Potential Protocol
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Caption: Experimental setup for Visual Evoked Potential (VEP) recording.
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Conclusion
Nerispirdine demonstrates a distinct preclinical profile compared to Dalfampridine, with a dual

mechanism of action targeting both potassium and sodium channels. The available clinical data

from the NCT00772525 study suggest a potential effect on VEP P100 amplitude, though the

primary endpoint of latency was not met. A comprehensive cross-study validation of

Nerispirdine's efficacy, particularly concerning its impact on walking ability in MS, is hampered

by the lack of publicly available data from the NCT00811902 trial. Further disclosure of these

results would be crucial for a complete assessment of Nerispirdine's therapeutic potential in

comparison to existing treatments like Dalfampridine. The information presented in this guide is

intended to provide a summary of the current evidence to inform future research and

development in the field of neurological therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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